1,3-Dimethyl-1H-indazole-4-carbaldehyde
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Overview
Description
1,3-Dimethyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the carbaldehyde group at the 4-position and the methyl groups at the 1 and 3 positions make this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-indazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the aldehyde group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indazole-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in key interactions that modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the methyl groups at the 1 and 3 positions.
2H-Indazole-4-carbaldehyde: Differs in the position of the nitrogen atom in the indazole ring.
1,2-Dimethyl-1H-indazole-4-carbaldehyde: Methyl groups are at different positions.
Uniqueness
1,3-Dimethyl-1H-indazole-4-carbaldehyde is unique due to the specific placement of the methyl groups and the carbaldehyde group, which can influence its reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,3-dimethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-10-8(6-13)4-3-5-9(10)12(2)11-7/h3-6H,1-2H3 |
InChI Key |
WJYGBVAMCVMAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)C=O)C |
Origin of Product |
United States |
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